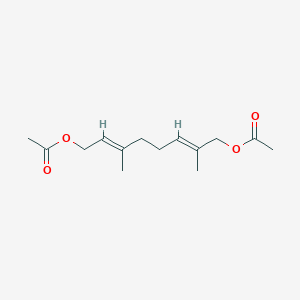
4-(5-sulfanyltetrazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Auramine O is synthesized through a multi-step process involving the condensation of N,N-dimethylaniline with formaldehyde. The reaction typically occurs in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst. The resulting intermediate is then oxidized to form the final product, Auramine O .
Industrial Production Methods
Industrial production of Auramine O follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Auramine O undergoes several types of chemical reactions, including:
Oxidation: Auramine O can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form leuco-auramine, a colorless compound that can be re-oxidized to regenerate Auramine O.
Substitution: Auramine O can undergo substitution reactions, particularly at the aromatic rings, to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions
Major Products Formed
Oxidation: Various oxidation products, including quinones and other aromatic compounds.
Reduction: Leuco-auramine.
Substitution: A range of substituted auramine derivatives
Scientific Research Applications
Auramine O has a wide range of applications in scientific research, including:
Microbiology: Used for staining acid-fast bacteria in clinical specimens.
Histology: Employed as a fluorescent stain for various tissues and cells.
Chemistry: Utilized as a reagent in various chemical reactions and assays.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent .
Mechanism of Action
Auramine O exerts its effects primarily through its ability to bind to nucleic acids and other cellular components. The dye intercalates into the DNA of acid-fast bacteria, allowing for their visualization under a fluorescent microscope. The molecular targets include the nucleic acids and cell wall components of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another fluorescent dye used for staining and imaging applications.
Crystal Violet: A dye used for staining bacteria in the Gram staining procedure.
Methylene Blue: A dye used for staining and as a redox indicator .
Uniqueness
Auramine O is unique in its ability to specifically stain acid-fast bacteria, making it an essential tool in the diagnosis of tuberculosis and other mycobacterial infections. Its fluorescent properties also make it valuable for various imaging applications in research and clinical settings .
Properties
IUPAC Name |
4-(5-sulfanyltetrazol-1-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXZSKYLLSPATM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=NN=N2)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














